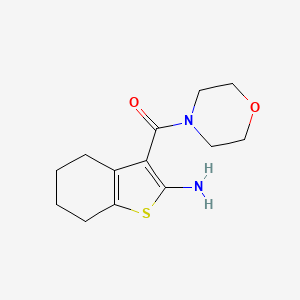
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol, or 5-CPFT, is an organic compound with a wide range of applications in scientific research. It has been used in organic synthesis, as a catalyst in various reactions, and as a reagent in biochemical and physiological studies. 5-CPFT has also been studied for its potential use in drug discovery and development.
Applications De Recherche Scientifique
Antimicrobial Activity :
- Compounds synthesized from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a closely related compound, have shown significant inhibition of bacterial and fungal growth, indicating potential antimicrobial properties (Purohit et al., 2011).
Lipase and α-Glucosidase Inhibition :
- Novel heterocyclic compounds derived from related triazole structures have demonstrated inhibitory effects on lipase and α-glucosidase, suggesting potential applications in managing diseases like diabetes (Bekircan et al., 2015).
Physicochemical Properties and Applications :
- Triazole derivatives, including those similar to the specified compound, have been used in the synthesis of optical materials, dyes, corrosion inhibitors, and veterinary drugs due to their unique and diverse physicochemical properties (Хільковець, 2021).
Crystal and Molecular Structure Analysis :
- Analysis of crystal and molecular structures of similar triazole derivatives has been conducted, which is crucial for understanding their potential applications in various fields (Sarala et al., 2006).
Antioxidant Properties :
- Some triazole derivatives have been screened for their antioxidant and antiradical activities, indicating their potential use in combating oxidative stress-related conditions (Bekircan et al., 2008).
Antibacterial Activity :
- Novel triazole derivatives have shown antibacterial activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Plech et al., 2011).
Corrosion Inhibition :
- Certain triazole derivatives have been evaluated for their use in corrosion inhibition, which is significant for material protection in various industries (Bentiss et al., 2007).
Antinociceptive Effect :
- Research on 4-substituted derivatives of similar triazole compounds has shown antinociceptive effects in animal models, suggesting potential applications in pain management (Listos Joanna et al., 2013).
Synthesis and Biological Activity of Derivatives :
- The synthesis and investigation of biological activities of Schiff base sulfur ether derivatives containing triazole units have been explored, pointing to a range of potential applications (Zheng Yu-gu, 2015).
Antiradical Activity :
- Novel triazole derivatives have shown antiradical activity, which could be significant in the development of treatments for diseases related to oxidative stress (Safonov & Nosulenko, 2021).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-5-3-9(4-6-10)12-15-16-13(19)17(12)8-11-2-1-7-18-11/h1-7H,8H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWPRSXBMKZBBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

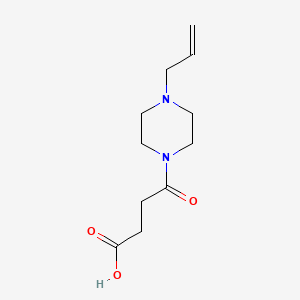
![4-[4-(2-methylpropyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B1363831.png)
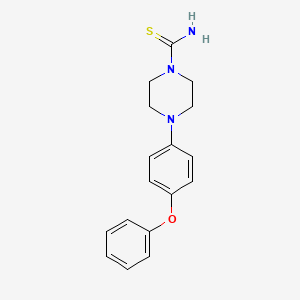
![3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363835.png)
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363836.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363840.png)
![3-oxo-3-[4-(4-propan-2-ylphenyl)piperazin-1-yl]propanoic Acid](/img/structure/B1363842.png)
![3-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363846.png)
![3-[4-(Benzenesulfonyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363847.png)
![4-[4-(4-Propan-2-ylphenyl)piperazin-1-yl]sulfonylaniline](/img/structure/B1363848.png)
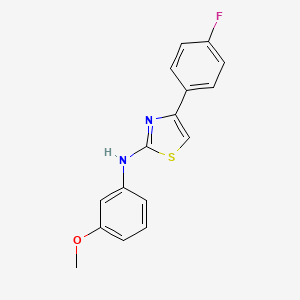
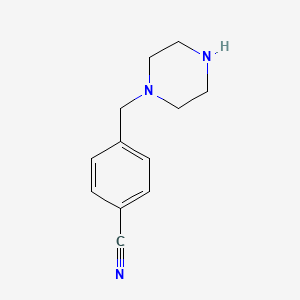
![1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine](/img/structure/B1363856.png)
